molecular formula C20H44ClNO4 B1612380 N,N,N-Tripentylpentan-1-aminium perchlorate CAS No. 4328-09-0

N,N,N-Tripentylpentan-1-aminium perchlorate

Cat. No. B1612380
CAS RN: 4328-09-0
M. Wt: 398 g/mol
InChI Key: DSBPYRNQAGOJAI-UHFFFAOYSA-M
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Description

N,N,N-Tripentylpentan-1-aminium perchlorate is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is synthesized through a specific method. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N,N,N-Tripentylpentan-1-aminium perchlorate is based on its ability to act as a phase-transfer catalyst. It facilitates the transfer of a reactant from one phase to another, thereby increasing the reaction rate. The compound forms a complex with the reactant and transports it across the interface between the two phases. This process is known as phase transfer catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N,N-Tripentylpentan-1-aminium perchlorate. However, it has been reported to be non-toxic and non-carcinogenic. It is also not known to have any mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N,N,N-Tripentylpentan-1-aminium perchlorate as a phase-transfer catalyst include its high selectivity, mild reaction conditions, and ease of recovery. It is also cost-effective and readily available. However, its use is limited to certain types of reactions and it may not be suitable for all types of substrates. It is also sensitive to water and may require anhydrous conditions.

Future Directions

There are several future directions for the use of N,N,N-Tripentylpentan-1-aminium perchlorate in scientific research. One potential application is in the synthesis of novel organic compounds with potential biological activities. It can also be used in the development of new synthetic methodologies. Further studies are needed to explore its potential in these areas. Additionally, the use of N,N,N-Tripentylpentan-1-aminium perchlorate in industrial processes should be investigated to determine its feasibility and potential benefits.

Scientific Research Applications

N,N,N-Tripentylpentan-1-aminium perchlorate has been widely used in scientific research as a phase-transfer catalyst. It has been employed in various organic syntheses, including the synthesis of quinoline derivatives, benzimidazole derivatives, and pyrimidine derivatives. It has also been used in the synthesis of novel 1,2,4-triazole derivatives, which have potential biological activities.

properties

IUPAC Name

tetrapentylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.ClHO4/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;2-1(3,4)5/h5-20H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPYRNQAGOJAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585011
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Tripentylpentan-1-aminium perchlorate

CAS RN

4328-09-0
Record name N,N,N-Tripentylpentan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapentylammonium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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